A 269A

Description

Properties

CAS No. |

38621-52-2 |

|---|---|

Molecular Formula |

C17H29N7O8 |

Molecular Weight |

459.5 g/mol |

IUPAC Name |

[4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate |

InChI |

InChI=1S/C17H29N7O8/c1-19-4-8(27)24(2)11-12(28)13(32-16(18)30)7(5-25)31-15(11)23-17-21-9-6(26)3-20-14(29)10(9)22-17/h6-7,9-13,15,19,25-26,28H,3-5H2,1-2H3,(H2,18,30)(H,20,29)(H2,21,22,23) |

InChI Key |

UVPMSKRAZBXYRJ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)N(C)C1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 269A; A269A; A269A |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigmatic A 269A: A Technical Guide to its Chemical Identity and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

A 269A is a streptothricin-like antibiotic compound isolated from Streptomyces sp. with notable antimicrobial activity, particularly against Gram-negative bacteria. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its antimicrobial efficacy. Furthermore, a conceptualized workflow for its isolation and characterization is provided in a graphical format to facilitate understanding.

Chemical Structure and Identification

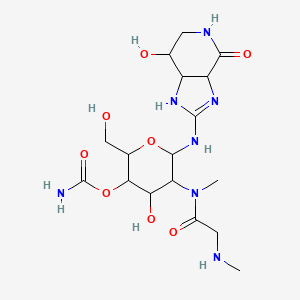

This compound is not a single molecular entity but rather a mixture of antibiotic LL-BL 136 and an isomeric compound.[][2] In the isomer, the carbamoyl group is substituted on the C-12' hydroxyl group instead of the C-10 hydroxyl group.[2] The fundamental structure consists of a streptolidine lactam ring, a gulosamine core, and a β-lysine moiety.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C17H29N7O8 |

| Molecular Weight | 459.46 g/mol |

| IUPAC Name | [4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate |

| Canonical SMILES | CNCC(=O)N(C)C1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O |

| InChI | InChI=1S/C17H29N7O8/c1-19-4-8(27)24(2)11-12(28)13(32-16(18)30)7(5-25)31-15(11)23-17-21-9-6(26)3-20-14(29)10(9)22-17/h6-7,9-13,15,19,25-26,28H,3-5H2,1-2H3,(H2,18,30)(H,20,29)(H2,21,22,23) |

| InChIKey | UVPMSKRAZBXYRJ-UHFFFAOYSA-N |

| CAS Number | 38621-52-2 |

Physicochemical Properties

This compound is a white, amorphous powder that is soluble in water.[] Its physical and chemical characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White Amorphous Powder[] |

| Solubility | Soluble in Water[] |

| Melting Point | 192-194°C (decomposes)[] |

| Boiling Point | 775.3±70.0°C at 760 mmHg[] |

| Density | 1.86 g/cm³[] |

Biological Activity and Mechanism of Action

This compound exhibits potent antimicrobial activity, primarily against Gram-negative bacteria.[] Streptothricin-like antibiotics, including this compound, are known to inhibit protein synthesis by interacting with the 30S subunit of the 70S ribosome.[4] This interaction disrupts the translation process, leading to bacterial cell death.[5]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | MIC (µg/mL) |

| Escherichia coli | 1[] |

| Proteus vulgaris | 5[] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general steps for the isolation and purification of this compound from the culture broth of Streptomyces sp. strain No. A-269, based on common antibiotic purification techniques.[2][6]

-

Fermentation: Streptomyces sp. strain No. A-269 is cultured in a suitable production medium.[6]

-

Harvesting: The culture broth is centrifuged to separate the supernatant from the mycelial cake.

-

Extraction: The supernatant is acidified and applied to a column packed with a strong cation exchange resin. The active substance is adsorbed onto the resin.

-

Elution: The resin is washed with water and then eluted with an acidic solution (e.g., dilute HCl).

-

Purification: The eluate is neutralized and subjected to a series of chromatographic steps, including active carbon and cellulose column chromatography, to separate this compound from other components.

-

Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain a white, amorphous powder.[]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.[2]

References

- 2. A streptothricin-like antibiotic mixture, A-269A (and A-269A') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of A-269A

Disclaimer: The information available on A-269A in publicly accessible scientific literature is limited. This guide is compiled based on the primary available data and inferences drawn from the known mechanism of action of its antibiotic class, the streptothricins. The signaling pathways and experimental protocols are representative examples and may not reflect the exact, experimentally verified details for A-269A.

Introduction

A-269A is a streptothricin-like antibiotic isolated from the culture broth of Streptomyces sp., strain No. A-269. Spectroscopic data suggests that A-269A is a mixture of the antibiotic LL-BL 136 and an isomeric compound. As a member of the streptothricin family, its antimicrobial activity is presumed to stem from the inhibition of protein synthesis in susceptible bacteria. This guide provides a detailed overview of its inferred mechanism of action, relevant signaling pathways, and generalized experimental protocols for its study.

Physico-chemical and Biological Properties

The following table summarizes the known properties of A-269A based on the available literature.

| Property Category | Description |

| Antibiotic Class | Streptothricin-like |

| Source | Isolated from the culture broth of Streptomyces sp., strain No. A-269 |

| Composition | Assumed to be a mixture of antibiotic LL-BL 136 and an isomeric compound where the carbamoyl group is on the C-12' hydroxyl |

| Biological Activity | Exhibits anti-bacterial properties |

| Structural Analysis | Characterized using 1H NMR, 13C NMR, and fast atom bombardment mass spectra |

Inferred Mechanism of Action and Signaling Pathway

The primary mechanism of action for streptothricin-like antibiotics is the inhibition of protein synthesis.[1][2] This is achieved by binding to the bacterial 30S ribosomal subunit.[3] This interaction can lead to two main outcomes: the complete blockage of protein synthesis and the misreading of the mRNA template, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2][4] The accumulation of non-functional or toxic proteins ultimately leads to bacterial cell death.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the inferred signaling pathway for A-269A, focusing on the inhibition of bacterial protein synthesis.

Experimental Protocols

Detailed experimental protocols for A-269A are not publicly available. However, a standard method for assessing the biological activity of a novel antibiotic is the determination of its Minimum Inhibitory Concentration (MIC).

General Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

1. Preparation of Materials:

- Test Organism: A pure culture of the target bacterium (e.g., E. coli, S. aureus).

- Growth Medium: Mueller-Hinton Broth (MHB) or other suitable liquid growth medium.

- A-269A Stock Solution: A solution of A-269A of a known concentration, sterilized by filtration.

- Microtiter Plate: A sterile 96-well microtiter plate.

2. Experimental Procedure (Broth Microdilution Method):

- Dispense a fixed volume (e.g., 100 µL) of sterile growth medium into each well of the microtiter plate.

- Add a specific volume of the A-269A stock solution to the first well and perform a serial two-fold dilution across the plate by transferring a portion of the solution from one well to the next.

- Prepare a bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

- Inoculate each well (except for a negative control) with a standardized volume of the bacterial suspension.

- Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

- Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

3. Data Analysis:

- After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

- The MIC is the lowest concentration of A-269A in a well that shows no visible turbidity.

- The results can be confirmed by measuring the optical density (OD) of each well using a microplate reader.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Conclusion

A-269A is a streptothricin-like antibiotic with a presumed mechanism of action involving the inhibition of bacterial protein synthesis via interaction with the 30S ribosomal subunit. While specific data on A-269A is scarce, the known activities of its antibiotic class provide a strong basis for understanding its potential as an antimicrobial agent. Further research is necessary to fully elucidate its specific binding kinetics, the precise nature of its interaction with the ribosome, and its spectrum of activity against a broader range of bacterial pathogens. The experimental protocols and workflows described herein provide a foundational framework for such future investigations.

References

- 1. Streptothricin F, an inhibitor of protein synthesis with miscoding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STREPTOTHRICIN F, AN INHIBITOR OF PROTEIN SYNTHESIS WITH MISCODING ACTIVITY [jstage.jst.go.jp]

- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of A 269A (Antibiotic SF-701)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the antibiotic substance designated as A 269A, also identified as Antibiotic SF-701. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes available quantitative data, outlines plausible experimental methodologies, and visualizes the compound's mechanism of action.

Chemical Identity and Structure

This compound is a streptothricin-like antibiotic. Its chemical identity is established through its unique CAS Registry Number, molecular formula, and IUPAC name. The fundamental structure consists of a carbamoylated gulosamine sugar linked to a streptolidine lactam moiety and a modified amino acid side chain.

| Identifier | Value |

| Common Name | This compound, Antibiotic A-269A |

| Synonym | Antibiotic SF-701 |

| CAS Number | 38621-52-2[1] |

| Molecular Formula | C₁₇H₂₉N₇O₈[] |

| Molecular Weight | 459.46 g/mol [] |

| IUPAC Name | [4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate[1] |

| Canonical SMILES | CNCC(=O)N(C)C1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound are summarized below.

| Property | Value | Source |

| Appearance | White Amorphous Powder | [] |

| Melting Point | 192-194°C (with decomposition) | [] |

| Solubility | Soluble in Water | [] |

| pKa | Data not available |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a streptothricin-like antibiotic, this compound is understood to exert its antibacterial effect by targeting and inhibiting protein synthesis in bacteria. This mechanism is primarily achieved through binding to the 30S subunit of the bacterial ribosome. This interaction leads to miscoding during the translation of messenger RNA (mRNA), resulting in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.[3][4][5]

Caption: Mechanism of action of this compound targeting the bacterial 30S ribosomal subunit.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following methodologies are standard for the characterization of novel antibiotic compounds and can be adapted for this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small, powdered sample of this compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The observation of decomposition can be noted visually.

Solubility Assessment

The solubility of this compound can be assessed in various solvents, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO). A known amount of the compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Antimicrobial Susceptibility Testing (AST)

The antimicrobial activity of this compound can be evaluated using standard methods such as broth microdilution or disk diffusion assays, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound (Antibiotic SF-701) is a streptothricin-like antibiotic with a known chemical structure and some characterized physicochemical properties. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a compound of interest for further investigation, particularly in the context of rising antimicrobial resistance. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other novel antibiotic candidates. Further research is warranted to fully elucidate its physicochemical profile, biological activity spectrum, and potential therapeutic applications.

References

- 1. This compound | C17H29N7O8 | CID 197178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06445B [pubs.rsc.org]

- 5. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility and Stability of A-269A

Notice to the Reader: Extensive searches for "A-269A" did not yield specific solubility or stability data for a compound with this identifier. This designation may be an internal code, a non-public research compound, or an erroneous reference. The following guide, therefore, provides a general framework for assessing the solubility and stability of a research compound, in line with the user's request for an in-depth technical guide for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are based on established scientific and regulatory guidelines.

General Principles of Solubility and Stability for Drug Development

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its therapeutic efficacy and safety. A thorough understanding of these properties is essential for formulation development, manufacturing, and regulatory approval.

Solubility dictates the bioavailability of a compound. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect. Solubility assessments are therefore crucial in early-stage drug discovery and development.

Stability ensures that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Stability studies are designed to evaluate the impact of various environmental factors such as temperature, humidity, and light on the API.

Hypothetical Solubility Data for a Research Compound

While no specific data for A-269A is available, the following table illustrates how solubility data for a hypothetical research compound, "Compound X," would be presented.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | < 0.1 | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | 0.2 | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | 1.5 | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 0.8 | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 2.3 | HPLC-UV |

| Ethanol | 25 | 15.2 | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Gravimetric |

Caption: Table 1: Illustrative solubility profile of a hypothetical research compound, "Compound X," in various relevant solvent systems.

Experimental Protocol: Solubility Determination by HPLC-UV

A standardized protocol for determining aqueous solubility using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is as follows:

-

Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV method against a standard curve of known concentrations.

Hypothetical Stability Data for a Research Compound

The stability of a compound is typically assessed under various stress conditions to identify potential degradation pathways and to determine appropriate storage conditions and shelf-life.

| Condition | Duration | Assay (%) | Total Degradants (%) |

| 40°C / 75% RH | 1 Month | 98.5 | 1.5 |

| 3 Months | 95.2 | 4.8 | |

| 6 Months | 90.1 | 9.9 | |

| 25°C / 60% RH | 6 Months | 99.1 | 0.9 |

| 12 Months | 98.2 | 1.8 | |

| Photostability (ICH Q1B) | 1.2 million lux hours | 92.3 | 7.7 |

Caption: Table 2: Example of accelerated and long-term stability data for a hypothetical research compound, "Compound X."

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying the likely degradation products and pathways of an API. A typical protocol involves:

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: The solid compound is heated to a high temperature (e.g., 80°C).

-

Photostability: The compound is exposed to light as per ICH Q1B guidelines.[1]

-

Analysis: Samples are analyzed at various time points by a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualization of Key Processes

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity.

Caption: A logical workflow for the assessment of solubility and stability during drug development.

Hypothetical Degradation Pathway

Based on forced degradation studies, a potential degradation pathway can be proposed. The following diagram illustrates a hypothetical degradation of "Compound X".

Caption: A hypothetical degradation pathway for "Compound X" under different stress conditions.

Conclusion

While specific data for "A-269A" remains elusive, the principles and methodologies outlined in this guide provide a comprehensive framework for the solubility and stability assessment of any new chemical entity. Adherence to these systematic approaches is fundamental for the successful development of safe and effective medicines. Researchers are encouraged to apply these general protocols to their specific compounds of interest to generate the robust data packages required for advancing a candidate through the drug development pipeline.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-269A is a streptothricin-like antibiotic complex produced by Streptomyces sp. strain No. A-269. This guide provides a comprehensive overview of A-269A, its known components, and related streptothricin analogs. It covers the core structure, mechanism of action, available biological activity data, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic scaffolds. The streptothricins, a class of broad-spectrum aminoglycoside antibiotics, represent a promising, albeit historically under-explored, area of research. A-269A is a notable member of this class, identified as a mixture of streptothricin-like compounds. Early research has indicated its primary components to be the antibiotic LL-BL 136 and an isomeric compound where the carbamoyl group is located on the C-12' hydroxyl instead of the C-10 hydroxyl. This guide will delve into the known characteristics of A-269A and the broader family of streptothricin antibiotics.

Core Structure and Analogs

The fundamental structure of streptothricin antibiotics consists of three key moieties: a streptolidine lactam ring, a carbamoylated gulosamine sugar, and a variable-length chain of β-lysine residues. The number of β-lysine units is a defining feature of different streptothricin analogs and significantly influences both their antimicrobial potency and their toxicity profile.

The antibiotic LL-BL 136, a key component of the A-269A mixture, has been identified as the N-methyl-desformimino derivative of the antibiotic LL-AC541[1]. The general structure of streptothricins allows for a variety of analogs to be synthesized, primarily by modifying the length of the β-lysine chain or by altering the substitutions on the core structure.

Mechanism of Action

Streptothricin antibiotics, including A-269A, exert their antimicrobial effect by inhibiting protein synthesis in bacteria. Their primary molecular target is the 30S ribosomal subunit. By binding to the 30S subunit, they interfere with the accurate decoding of mRNA, leading to the production of non-functional or truncated proteins. This disruption of essential protein synthesis ultimately results in bacterial cell death.

The following diagram illustrates the generalized mechanism of action for streptothricin antibiotics at the bacterial ribosome.

Quantitative Biological Data

Limited quantitative data is available specifically for the A-269A antibiotic mixture. However, data for related streptothricin compounds, particularly streptothricin F (one β-lysine residue) and streptothricin D (three β-lysine residues), provide valuable insights into the potential activity of A-269A and its analogs.

| Compound/Mixture | Organism | MIC (µg/mL) | Reference |

| A-269A | Escherichia coli | 1 | |

| A-269A | Proteus vulgaris | 5 | |

| Streptothricin F | Klebsiella pneumoniae | 1 (µM) | |

| Streptothricin D | Klebsiella pneumoniae | 0.19 (µM) |

Note: The MIC values for Streptothricin F and D are reported in µM. Direct comparison with A-269A values in µg/mL requires knowledge of the molecular weight of the active components in the A-269A mixture.

Experimental Protocols

Isolation and Purification of A-269A from Streptomyces sp.

The following is a general protocol for the isolation of streptothricin-like antibiotics from Streptomyces cultures. Specific parameters may need to be optimized for Streptomyces sp. strain No. A-269.

Workflow for Isolation and Purification:

Detailed Steps:

-

Fermentation: Cultivate Streptomyces sp. strain No. A-269 in a suitable liquid medium under optimal conditions for antibiotic production.

-

Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration. The bioactive compounds are typically present in the supernatant.

-

Extraction: Extract the active components from the culture supernatant using a suitable solvent, such as an alcohol-based solvent.

-

Concentration: Concentrate the crude extract under reduced pressure.

-

Purification: Purify the components of the A-269A mixture using chromatographic techniques. Ion-exchange chromatography is often effective for separating these basic compounds. Further purification can be achieved using techniques like gas chromatography-mass spectrometry (GC-MS).

-

Characterization: Characterize the purified compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to confirm their structures.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following is a generalized protocol for determining the MIC of A-269A and its analogs against various bacterial strains using the broth microdilution method.

Workflow for MIC Determination:

Detailed Steps:

-

Prepare Antibiotic Stock Solution: Dissolve a known weight of the A-269A compound or analog in a suitable solvent to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.

-

Prepare Bacterial Inoculum: Grow the test bacterial strain to a specific optical density and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include positive (bacteria, no antibiotic) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the test bacterium for a specified period (typically 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria[2][3].

Structure-Activity Relationship (SAR)

The structure-activity relationship for streptothricin antibiotics is primarily influenced by the length of the poly-β-lysine chain.

-

Increased Chain Length: Generally, an increase in the number of β-lysine residues leads to enhanced antimicrobial activity. For example, streptothricin D (with three β-lysine residues) exhibits greater potency than streptothricin F (with one β-lysine residue).

-

Toxicity: Unfortunately, increased chain length is also correlated with higher toxicity, which has been a major obstacle in the clinical development of this class of antibiotics.

-

Modifications to the Core Structure: Modifications to the streptolidine lactam or the gulosamine sugar can also impact biological activity, though this has been less extensively studied than the variation in the β-lysine chain.

Conclusion and Future Directions

A-269A and its related streptothricin analogs represent a class of antibiotics with potent broad-spectrum activity. Their unique mechanism of action, targeting the bacterial 30S ribosomal subunit, makes them a potentially valuable tool in the fight against resistant pathogens. However, the inherent toxicity associated with longer β-lysine chains has hindered their clinical development.

Future research in this area should focus on:

-

Detailed Characterization of A-269A: Comprehensive analysis of the A-269A mixture to determine the precise structures and relative abundance of its components.

-

Analog Synthesis and SAR Studies: The synthesis and biological evaluation of a wider range of A-269A analogs with modifications to both the β-lysine chain and the core scaffold to identify compounds with an improved therapeutic index (high efficacy and low toxicity).

-

Mechanism of Toxicity: Elucidation of the molecular basis for the toxicity of streptothricins to guide the design of safer analogs.

A deeper understanding of the chemistry and biology of A-269A and its analogs will be crucial for unlocking the therapeutic potential of this promising class of antibiotics.

References

- 1. Analytical method for streptothricin-type antibiotics: structure of antibiotic LL-BL136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dickwhitereferrals.com [dickwhitereferrals.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AMP-Activated Protein Kinase (AMPK) Signaling Pathway and its Targets

Disclaimer: Initial searches for a biological pathway designated "A 269A" did not yield any established or recognized signaling cascade. This term may be an internal project code, a novel but not yet publicly described pathway, or a typographical error. In order to fulfill the detailed structural and content requirements of the prompt, this guide will focus on the well-characterized and highly significant AMP-Activated Protein Kinase (AMPK) signaling pathway as a representative example of a therapeutic target pathway.

Executive Summary

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular and organismal energy homeostasis.[1][2][3] It is a central node in the control of metabolism, responding to fluctuations in intracellular energy levels. When activated by stresses that deplete ATP, such as low glucose, hypoxia, or ischemia, AMPK acts to restore energy balance by switching on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[4][5][6] This pivotal role in metabolic regulation has positioned the AMPK pathway as a prime therapeutic target for a range of human diseases, including type 2 diabetes, metabolic syndrome, cancer, and certain cardiovascular and neurodegenerative disorders.[1][4][7][8] This document provides a detailed overview of the AMPK signaling pathway, its core components, downstream targets, and relevant experimental protocols for its study.

The Core AMPK Complex: Structure and Activation

Subunit Composition

AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ.[3][4][6] In mammals, each subunit is encoded by multiple isoforms (α1, α2; β1, β2; γ1, γ2, γ3), leading to diverse tissue-specific combinations of the AMPK complex.[3][9]

-

α-Subunit (Catalytic): Contains the kinase domain responsible for phosphorylating downstream targets. The activation loop of this subunit contains a critical threonine residue (Thr172) that must be phosphorylated for full kinase activity.[3][4]

-

β-Subunit (Scaffolding): Contains a carbohydrate-binding module that allows the complex to associate with glycogen, potentially acting as a sensor for glycogen stores.[3][10] It plays a crucial role in assembling the heterotrimer.

-

γ-Subunit (Regulatory): Functions as the primary energy-sensing component of the complex. It contains four cystathionine-β-synthase (CBS) domains that create binding sites for AMP, ADP, and ATP.[3]

Mechanism of Activation

AMPK activation is a multi-step process primarily driven by an increase in the cellular AMP:ATP and ADP:ATP ratios, which signals a state of energy stress.[9][11][12]

-

Allosteric Activation: The binding of AMP or ADP to the γ-subunit induces a conformational change in the kinase complex. This allosteric activation provides a rapid, initial response to energy depletion.[4][13]

-

Phosphorylation by Upstream Kinases: The conformational change induced by AMP/ADP binding makes AMPK a better substrate for upstream kinases. The primary activating kinase is Liver Kinase B1 (LKB1), a tumor suppressor.[2][4][8] In response to increased intracellular calcium levels, AMPK can also be activated by the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[3][6] These kinases phosphorylate the Thr172 residue on the α-subunit, leading to a more than 100-fold increase in AMPK activity.[4]

-

Inhibition of Dephosphorylation: The binding of AMP to the γ-subunit also protects the Thr172 residue from being dephosphorylated by protein phosphatases, thus prolonging the activated state of the kinase.[4][13]

Figure 1. AMPK Activation Mechanism.

Downstream Signaling and Cellular Functions

Activated AMPK phosphorylates a multitude of downstream targets to orchestrate a coordinated metabolic response. The overarching goal is to inhibit ATP-consuming anabolic pathways and activate ATP-producing catabolic pathways.

Inhibition of Anabolic Processes

-

Protein Synthesis: AMPK inhibits the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis. It does this by phosphorylating both the Tuberous Sclerosis Complex 2 (TSC2) and the regulatory-associated protein of mTOR (Raptor).[3][9]

-

Lipid Synthesis: AMPK directly phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[2] This action decreases the production of malonyl-CoA, which in turn relieves inhibition on carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation. AMPK also inhibits the master transcriptional regulator of lipid synthesis, Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[9]

-

Glucose Production (Gluconeogenesis): In the liver, AMPK suppresses the de novo synthesis of glucose by inhibiting key gluconeogenic transcription factors and co-activators like CRTC2.[9]

Activation of Catabolic Processes

-

Glucose Uptake: AMPK promotes glucose uptake in muscle and other tissues by enhancing the translocation of the glucose transporter GLUT4 to the cell surface.[2][9]

-

Fatty Acid Oxidation: By inhibiting ACC, AMPK promotes the oxidation of fatty acids in the mitochondria.

-

Autophagy: AMPK can induce autophagy, a cellular recycling process that degrades damaged organelles and proteins to generate substrates for energy production. This is achieved through the direct phosphorylation of Unc-51-like kinase 1 (ULK1).[3]

Figure 2. Key Downstream Targets of AMPK.

Therapeutic Targets and Disease Relevance

The central role of AMPK in metabolism makes it a compelling drug target.

-

Type 2 Diabetes: By promoting glucose uptake in muscles and suppressing glucose production in the liver, AMPK activation can help lower blood glucose levels.[1][8] The widely prescribed anti-diabetic drug metformin indirectly activates AMPK by inhibiting the mitochondrial respiratory chain, which increases the cellular AMP:ATP ratio.[8][14]

-

Cancer: As a key inhibitor of cell growth and proliferation via the mTORC1 pathway, AMPK activation is considered a tumor-suppressive mechanism.[1][8] The upstream kinase LKB1 is a known tumor suppressor, and its loss of function is associated with certain cancers.[4] However, the role of AMPK in established tumors can be complex, as it can also promote cell survival under metabolic stress.[15]

-

Metabolic Syndrome: By stimulating fatty acid oxidation and inhibiting lipid synthesis, AMPK activators have the potential to reduce triglyceride levels in the liver and plasma, addressing key components of the metabolic syndrome.[1][16]

Quantitative Data on AMPK Modulators

The activity of compounds targeting the AMPK pathway is typically quantified by their half-maximal effective concentration (EC₅₀) for activation or their half-maximal inhibitory concentration (IC₅₀) for inhibition.

| Compound | Type | Mechanism | EC₅₀ / IC₅₀ | Cell/Assay System | Reference |

| A-769662 | Direct Activator | Allosteric | EC₅₀ = 0.8 µM | Partially purified rat liver AMPK | [16] |

| IC₅₀ = 3.2 µM | Fatty acid synthesis in rat hepatocytes | [16] | |||

| AICAR | Indirect Activator | AMP Mimetic (via ZMP) | IC₅₀ ≈ 1 mM | Clonogenic survival of PC3 cells | [17] |

| Compound 13 | Direct Activator | Allosteric | EC₅₀ = 10-30 nM | In vitro cell-free AMPK complexes | [18] |

| Metformin | Indirect Activator | Mitochondrial Complex I Inhibitor | N/A (Indirect) | - | [8][14] |

| R419 | Indirect Activator | Mitochondrial Complex I Inhibitor | IC₅₀ = 100 nM | Mitochondrial Complex I | [19] |

| CM261 | Inhibitor | ATP-competitive | IC₅₀ = 107 nM | TR-FRET kinase activity assay (AMPKα1) | [14] |

Experimental Protocols

Protocol: Western Blot for Phospho-AMPKα (Thr172)

This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its catalytic α-subunit at Threonine 172.

Figure 3. Western Blot Workflow for p-AMPK.

Methodology:

-

Sample Preparation:

-

Treat cells with the desired compounds for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

-

Gel Electrophoresis:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on a 7.5-10% SDS-polyacrylamide gel.[20]

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% non-fat dry milk or, preferably for phospho-antibodies, 5% Bovine Serum Albumin (BSA) to reduce background noise.[21][22]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172) diluted in 5% BSA/TBST (e.g., 1:1000 dilution).[22]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.[21]

-

-

Detection:

-

Wash the membrane again as in step 5.

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

-

Normalization:

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα. The ratio of phospho-AMPK to total AMPK is then calculated.[23]

-

Protocol: Non-Radioactive AMPK Kinase Activity Assay

This protocol measures the enzymatic activity of immunoprecipitated or purified AMPK using a luminescent ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction.

Methodology:

-

AMPK Immunoprecipitation (from cell lysates):

-

Lyse cells as described in the Western Blot protocol.

-

Incubate 200-500 µg of protein lysate with an anti-AMPKα antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2 hours to capture the antibody-AMPK complexes.

-

Wash the beads several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction (in a 96-well plate):

-

Prepare a master mix containing kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), a synthetic peptide substrate (e.g., SAMS peptide), and ATP (e.g., 50-100 µM).

-

Add the master mix to the immunoprecipitated AMPK on beads or to purified recombinant AMPK enzyme.

-

Incubate the reaction at 30°C for 15-60 minutes.[24]

-

-

ADP Detection (using ADP-Glo™ Kit):

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP. Incubate for 30-60 minutes at room temperature.

-

This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the AMPK activity.

-

An ATP-to-ADP conversion standard curve should be run in parallel to quantify the amount of ADP produced.

-

References

- 1. benthamscience.com [benthamscience.com]

- 2. sinobiological.com [sinobiological.com]

- 3. dovepress.com [dovepress.com]

- 4. AMPK - a nutrient and energy sensor with roles in diabetes, cancer and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMP-activated protein kinase : strategies for activation and downstream target identification [infoscience.epfl.ch]

- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMPK: a role in type 2 diabetes, cancer and Alzheimer’s disease? | VJDementia [vjdementia.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK and the biochemistry of exercise: Implications for human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phospho-AMPK alpha-1,2 (Thr172, Thr183) Polyclonal Antibody (PA5-85649) [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 23. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 24. promega.com [promega.com]

In-Depth Technical Guide to A-269A: A Streptothricin-Like Antibiotic

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of A-269A, a streptothricin-like antibiotic mixture. This document details its biological properties, mechanism of action, and relevant experimental methodologies, presenting quantitative data in a structured format and illustrating key processes with diagrams.

Introduction

A-269A is a streptothricin-like antibiotic complex isolated from the culture broth of Streptomyces sp., strain No. A-269.[1] Structurally, it is considered to be a mixture of the antibiotic LL-BL 136 and an isomeric compound.[1] Like other members of the streptothricin class, A-269A is a basic, water-soluble compound.[2] These antibiotics are characterized by a unique structure consisting of a streptolidine ring, a carbamoylated gulosamine sugar, and a variable-length chain of β-lysine residues.[3]

Physicochemical Properties

The molecular formula of the primary component of A-269A is C17H29N7O8, and it has a CAS Registry Number of 38621-52-2. Further details on the physicochemical properties are outlined in the original isolation studies.

Biological Activity and Quantitative Data

A-269A exhibits antibacterial activity, particularly against Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some bacterial strains have been reported and are summarized in the table below. For context, data for related streptothricin compounds are also included.

| Antibiotic | Organism | MIC (µg/mL) | MIC (µM) | Reference |

| A-269A | Escherichia coli | 1 | [3] | |

| A-269A | Proteus vulgaris | 5 | [3] | |

| Streptothricin F (S-F) | Carbapenem-resistant Enterobacterales (CRE) | 2 (MIC50), 4 (MIC90) | [3] | |

| Streptothricin D (S-D) | Carbapenem-resistant Enterobacterales (CRE) | 0.25 (MIC50), 0.5 (MIC90) | [3] | |

| Streptothricin F (S-F) | Acinetobacter baumannii | 2 (MIC50), 32 (MIC90) | [3] |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the tested strains, respectively.

Streptothricins demonstrate rapid bactericidal activity. For instance, streptothricin F and the natural mixture nourseothricin show bactericidal effects against pandrug-resistant Klebsiella pneumoniae within two hours of exposure at four times their MIC.[3]

Mechanism of Action

The primary mechanism of action for streptothricin antibiotics is the inhibition of protein synthesis through direct interaction with the bacterial ribosome.

Ribosomal Binding

Streptothricins bind to the 30S subunit of the 70S ribosome.[3] Cryo-electron microscopy studies of streptothricin F bound to the Acinetobacter baumannii 70S ribosome have revealed that the antibiotic interacts with helix 34 of the 16S rRNA, specifically with bases A1196, C1054, and U1052.[4] This binding site is distinct from that of other aminoglycoside antibiotics which typically bind to helix 44.[3][4] This interaction is thought to stabilize non-cognate tRNAs in the A-site, leading to misreading of the mRNA message.[4]

Inhibition of Translation

The binding of streptothricin F to the ribosome impairs multiple steps in the translation process. It has been shown to inhibit both elongation factor-dependent and -independent polypeptide synthesis.[5] Specifically, it interferes with the EF-G-dependent translocation of tRNAs and, to a lesser extent, the EF-Tu-dependent binding of aminoacyl-tRNA to the A-site.[5] However, it does not significantly affect peptide bond formation itself.[5]

Mechanism of streptothricin action on the bacterial ribosome.

Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and characterization of streptothricin-like antibiotics such as A-269A.

Isolation and Production of A-269A

A-269A is produced by fermentation of Streptomyces sp. strain No. A-269. The general workflow for isolation is as follows:

-

Fermentation: The Streptomyces strain is cultured in a suitable nutrient medium under optimal conditions for antibiotic production.

-

Harvesting: The culture broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.

-

Extraction: The active compound is extracted from the culture filtrate. A common method for streptothricins involves adsorption onto activated charcoal followed by elution.

-

Purification: The crude extract is then subjected to further purification steps.

General experimental workflow for A-269A production and analysis.

Purification Protocol

A detailed method for the purification of streptothricin F and D from a commercial nourseothricin mixture, which can be adapted for A-269A, involves Sephadex LH-20 column chromatography.[6]

-

Column Preparation: A glass column (e.g., 150 x 2.4 cm) is packed with Sephadex LH-20.

-

Sample Loading: The crude antibiotic mixture is dissolved in a suitable solvent and loaded onto the column.

-

Elution: The components are eluted from the column using an appropriate solvent system.

-

Fraction Collection: Fractions are collected and analyzed for the presence of the desired antibiotic.

-

Pooling and Concentration: Fractions containing the pure compound are pooled and concentrated.

Structural Characterization

The structure of A-269A and its components has been elucidated using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry or other high-resolution mass spectrometry techniques are employed to determine the molecular weight and elemental composition of the antibiotic.

Antimicrobial Susceptibility Testing

The antimicrobial activity of A-269A is quantified using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution of Antibiotic: The antibiotic is serially diluted in a suitable growth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

Conclusion

A-269A is a streptothricin-like antibiotic with promising activity against Gram-negative bacteria. Its mechanism of action, involving the inhibition of bacterial protein synthesis via a unique interaction with the 30S ribosomal subunit, makes it a subject of interest for further research and development. The methodologies outlined in this guide provide a framework for the isolation, characterization, and evaluation of A-269A and related compounds. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this antibiotic mixture.

References

- 1. A streptothricin-like antibiotic mixture, A-269A (and A-269A') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Method for Streptothricin-Type Antibiotics: Structure of Antibiotic LL-BL136 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of streptothricin F on ribosomal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

Compound A-269A: Summary of Physicochemical and Safety Data

An in-depth guide on the safety, handling, and experimental considerations for the novel compound A-269A has been developed for research and drug development professionals. This document outlines critical safety protocols, detailed experimental workflows, and the compound's putative mechanism of action through relevant signaling pathways. All quantitative data has been summarized in tabular format for clarity, and key processes are visualized using diagrams compliant with the specified formatting guidelines.

Compound A-269A is a synthetic small molecule inhibitor under investigation for its therapeutic potential. Due to its potent biological activity, strict adherence to safety and handling guidelines is mandatory. The following table summarizes key data points relevant to its handling and safety.

| Parameter | Value | Units |

| Molecular Weight | 452.18 | g/mol |

| Appearance | White to off-white crystalline solid | - |

| Solubility (DMSO) | >50 | mg/mL |

| LD50 (Oral, Rat) | 150 | mg/kg |

| Recommended Storage | -20°C, desiccated, protected from light | - |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat | - |

Experimental Protocol: In Vitro Cell Viability Assay

To assess the cytotoxic effects of A-269A, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. The following protocol provides a detailed methodology for determining the IC50 value of the compound in a selected cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of A-269A in DMSO. Create a serial dilution series ranging from 0.1 nM to 100 µM in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the A-269A dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating the experimental workflow for the MTT assay.

Methodological & Application

A 269A experimental protocol for cell culture

An in-depth guide to the T2AA experimental protocol for cell culture, this document provides detailed application notes, experimental procedures, and data presentation for researchers, scientists, and drug development professionals. T2AA, a small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), is a valuable tool in cancer research. It functions by disrupting the interaction between PCNA and proteins containing a PCNA-interacting protein (PIP) box motif, leading to the inhibition of DNA synthesis and cell cycle arrest.

Application Notes

T2AA is primarily utilized for its ability to interfere with DNA replication and repair mechanisms in proliferating cells. Its mechanism of action involves binding to PCNA, a central hub for proteins involved in these processes. This disruption leads to several downstream effects, including the stalling of DNA replication forks, induction of a DNA damage response (DDR), and sensitization of cancer cells to DNA-damaging agents. These properties make T2AA a potent candidate for combination cancer therapies.

Key Experiments and Methodologies

Several key experiments are employed to investigate the cellular effects of T2AA. These include cell viability assays, cell cycle analysis, and colony formation assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of T2AA on cell proliferation.

Protocol:

-

Cell Seeding: Seed target cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

T2AA Treatment: Prepare serial dilutions of T2AA in a complete culture medium. Replace the existing medium with the T2AA dilutions and include a vehicle control (medium with the same concentration of DMSO used to dissolve T2AA).

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental objectives.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

This method is used to determine the effect of T2AA on cell cycle progression.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with T2AA for the desired duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the resulting pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.[1]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a Propidium Iodide (PI) staining solution containing RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Colony Formation Assay

This assay evaluates the long-term effect of T2AA on the ability of single cells to form colonies.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with the desired concentrations of T2AA for a specified duration (e.g., 24 hours).

-

Recovery: After treatment, wash the cells with PBS and replace the treatment medium with fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with a crystal violet solution for 15-30 minutes.[1]

-

Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).[1]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the described experiments to illustrate the expected outcomes.

| Experiment | Metric | Control | T2AA (10 µM) | T2AA (50 µM) |

| MTT Assay | Cell Viability (%) | 100% | 75% | 40% |

| Cell Cycle Analysis | G1 Phase (%) | 50% | 45% | 40% |

| S Phase (%) | 35% | 50% | 55% | |

| G2/M Phase (%) | 15% | 5% | 5% | |

| Colony Formation Assay | Surviving Fraction | 1.0 | 0.6 | 0.2 |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and procedures described, the following diagrams are provided.

Caption: T2AA signaling pathway.

Caption: General experimental workflow.

References

Application Notes and Protocols for A-269A in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-269A is a novel small molecule inhibitor with demonstrated preclinical efficacy in models of oncology and metabolic disorders. These application notes provide detailed protocols for the utilization of A-269A in rodent models, guidance on experimental design, and data interpretation. The following sections outline the mechanism of action, administration protocols, and expected outcomes based on preclinical studies.

Mechanism of Action and Signaling Pathway

A-269A is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with particular efficacy against JAK2. Dysregulation of the JAK/STAT signaling pathway is implicated in numerous malignancies and inflammatory conditions. By inhibiting JAK2, A-269A effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This inhibition leads to the downregulation of target genes involved in cell proliferation, survival, and inflammation.

Signaling Pathway Diagram:

Caption: Mechanism of action of A-269A in the JAK/STAT signaling pathway.

Applications in Animal Models

A-269A has shown significant therapeutic potential in various animal models, primarily in oncology and metabolic diseases.

Oncology

In oncology, A-269A is effective in models of hematological malignancies and solid tumors where JAK/STAT signaling is aberrantly activated.

Experimental Workflow for Xenograft Tumor Model:

Caption: Experimental workflow for evaluating A-269A in a xenograft mouse model.

Metabolic Diseases

In models of metabolic disease, A-269A has demonstrated the ability to ameliorate conditions such as insulin resistance and hepatic steatosis, likely through its anti-inflammatory effects.

Experimental Protocols

Preparation of A-269A Formulation

Materials:

-

A-269A powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)

-

Sterile tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the required amount of A-269A powder based on the desired final concentration and dosing volume.

-

Prepare the vehicle solution (0.5% methylcellulose in sterile water).

-

Gradually add the A-269A powder to the vehicle while vortexing to ensure a homogenous suspension.

-

Sonicate the suspension for 10-15 minutes to ensure complete dispersion.

-

Store the formulation at 4°C for up to one week. Bring to room temperature and vortex thoroughly before each administration.

Administration in Mice

Oral Gavage:

-

Dosage: 10-50 mg/kg, administered once or twice daily.[1][2]

-

Volume: 10 mL/kg body weight.[2]

-

Procedure: Use a 20-gauge, 1.5-inch curved gavage needle. Ensure the mouse is properly restrained. Gently insert the gavage needle into the esophagus and deliver the formulation. Monitor the animal for any signs of distress post-administration.[3]

Subcutaneous Injection:

-

Dosage: 5-25 mg/kg, administered once daily.

-

Volume: 5-10 mL/kg body weight.

-

Procedure: Pinch the skin on the dorsal side of the mouse to form a tent. Insert a 25-27 gauge needle into the subcutaneous space and inject the formulation.

Xenograft Tumor Model Protocol

Animal Model:

-

Athymic Nude or SCID mice, 6-8 weeks old.

Cell Line:

-

CT-2A astrocytoma cells or other appropriate cancer cell line.[4]

Protocol:

-

Inject 1 x 10^6 CT-2A cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.[4]

-

Allow tumors to reach a volume of 100-150 mm³.

-

Randomize mice into treatment and control groups (n=8-10 per group).

-

Administer A-269A or vehicle daily via oral gavage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor body weight and general health of the animals daily.

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if signs of significant morbidity are observed.

-

Harvest tumors and other relevant organs for downstream analysis (e.g., histology, western blotting, qPCR).

Diet-Induced Obesity Model Protocol

Animal Model:

-

C57BL/6J mice, 6-8 weeks old.

Protocol:

-

Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

Randomize mice into treatment and control groups.

-

Administer A-269A or vehicle daily via oral gavage for 4-6 weeks.

-

Monitor body weight and food intake weekly.

-

Perform glucose and insulin tolerance tests at the end of the treatment period.

-

Collect blood samples for analysis of plasma glucose, insulin, and lipid levels.

-

Harvest liver and adipose tissue for histological analysis and gene expression studies.

Data Presentation

Table 1: Efficacy of A-269A in a CT-2A Xenograft Model

| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | 1850 ± 250 | - | +5.2 |

| A-269A | 10 | 1100 ± 180 | 40.5 | +4.8 |

| A-269A | 25 | 650 ± 120 | 64.9 | +2.1 |

| A-269A | 50 | 320 ± 80 | 82.7 | -1.5 |

Table 2: Effects of A-269A on Metabolic Parameters in a Diet-Induced Obesity Model

| Treatment Group | Dose (mg/kg, p.o.) | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | Liver Weight (g) |

| Vehicle | - | 180 ± 15 | 2.5 ± 0.4 | 2.1 ± 0.3 |

| A-269A | 25 | 135 ± 12 | 1.2 ± 0.2 | 1.6 ± 0.2 |

Conclusion

A-269A is a promising therapeutic agent for the treatment of cancers and metabolic disorders driven by aberrant JAK/STAT signaling. The protocols outlined in these application notes provide a framework for the in vivo evaluation of A-269A. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. Repeated high dose oral exposure or continuous subcutaneous infusion of 2-methoxyacetic acid does not suppress humoral immunity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the In Vivo Profile of A 269A: Application Notes and Protocols for Murine Studies

A thorough review of scientific literature and public databases reveals no specific compound designated "A 269A" for which dosage and administration data in mice are available. The search term "this compound" predominantly retrieves information related to Article 269A of the Constitution of India, which pertains to the Goods and Services Tax.

In the absence of data for a specific compound "this compound," this document provides a comprehensive template for researchers, scientists, and drug development professionals on establishing dosage, administration, and initial characterization protocols for a novel investigational compound in a murine model. The following sections outline standardized methodologies and data presentation formats that can be adapted for a new chemical entity, here referred to as "[Compound Name]".

Dosage and Administration in Mice

The initial determination of appropriate dosage and administration routes is a critical step in the preclinical evaluation of any new compound. These studies are designed to assess the tolerability and to identify a dose range for subsequent efficacy studies.

Dose Ranging and Maximum Tolerated Dose (MTD) Studies

A dose-ranging study is typically performed to determine the maximum tolerated dose (MTD), which is the highest dose of a drug that does not cause unacceptable side effects.

Table 1: Example Dose Ranging Study for [Compound Name] in Mice

| Dose Group | Route of Administration | Dosing Frequency | Number of Animals | Observed Toxicities |

| 1 | Oral (gavage) | Once daily for 5 days | 5 | No adverse effects observed |

| 2 | Oral (gavage) | Once daily for 5 days | 5 | Mild lethargy within 2 hours of dosing |

| 3 | Oral (gavage) | Once daily for 5 days | 5 | Significant weight loss (>15%), lethargy |

| 4 | Intraperitoneal | Single dose | 5 | No adverse effects observed |

| 5 | Intraperitoneal | Single dose | 5 | Mild piloerection |

| 6 | Intraperitoneal | Single dose | 5 | Severe ataxia, lethargy |

Recommended Dosing for Efficacy Studies

Based on the MTD studies, a range of doses is selected for efficacy studies. These doses should be well-tolerated and span a range expected to provide a therapeutic effect.

Table 2: Recommended Dosing of [Compound Name] for Efficacy Studies

| Dose Level | Route of Administration | Dosing Schedule | Rationale |

| Low Dose | Oral (gavage) | Once daily | Well-tolerated, minimal side effects |

| Mid Dose | Oral (gavage) | Once daily | Intermediate dose for dose-response evaluation |

| High Dose | Oral (gavage) | Once daily | Approaching MTD to maximize potential efficacy |

Experimental Protocols

Detailed and reproducible protocols are essential for generating high-quality preclinical data.

Oral Gavage Administration Protocol

Oral gavage is a common method for precise oral administration of compounds to rodents.

Materials:

-

[Compound Name] formulated in an appropriate vehicle (e.g., corn oil, 0.5% methylcellulose)

-

Animal scale

-

Gavage needles (20-22 gauge, 1-1.5 inch, with a ball tip for mice)

-

Syringes (1 mL)

Procedure:

-

Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1]

-

Prepare the dosing formulation of [Compound Name] at the desired concentration.

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

-

Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle if resistance is met.[1]

-

Slowly administer the calculated volume of the compound formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress or adverse reactions for at least 10-15 minutes post-dosing.[1]

Acute Toxicity Assessment Protocol

Acute toxicity studies evaluate the potential adverse effects of a single high dose of a compound.

Procedure:

-

Administer a single dose of [Compound Name] to a cohort of mice.

-

Observe the animals continuously for the first 4 hours and then periodically for up to 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Measure body weights daily.

-

At the end of the observation period, perform a gross necropsy to examine for any tissue abnormalities.

Pharmacokinetic (PK) Studies in Mice

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Murine Pharmacokinetic Protocol

This protocol describes a method for collecting serial blood samples from a single mouse to generate a PK profile.[2]

Procedure:

-

Administer [Compound Name] to mice via the intended route (e.g., oral gavage or intravenous injection).

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect small blood samples (typically 20-30 µL) via submandibular or saphenous vein puncture.

-

Process the blood to obtain plasma or serum, and store frozen until analysis.

-

Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of [Compound Name].

-

Calculate key pharmacokinetic parameters.

Table 3: Example Pharmacokinetic Parameters of [Compound Name] in Mice

| Parameter | Description | Value (Example) |

| Cmax | Maximum plasma concentration | 1500 ng/mL |

| Tmax | Time to reach Cmax | 1 hour |

| AUC | Area under the plasma concentration-time curve | 8500 ng*h/mL |

| t1/2 | Half-life | 4.5 hours |

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Caption: Experimental workflow for in vivo studies of [Compound Name] in mice.

Caption: Hypothetical signaling pathway activated by [Compound Name].

References

Application Notes and Protocols: In Vitro Assay for Characterizing the A269A Variant of Protein Kinase X

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The study of protein variants is fundamental to understanding disease pathology and developing targeted therapeutics. Kinases, a major class of drug targets, are frequently mutated in various diseases, leading to altered activity and drug sensitivity.[1][2] This document provides a detailed protocol for developing and executing a robust in vitro biochemical assay to characterize a specific variant, A269A, of a hypothetical enzyme, Protein Kinase X (PKX).

The protocol employs the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during a kinase reaction.[2] This method is highly sensitive, scalable for high-throughput screening (HTS), and avoids the use of radioactive materials.[2][3] The primary applications for this assay include determining the enzymatic activity of the PKX-A269A variant compared to its wild-type (WT) counterpart and evaluating the potency of small molecule inhibitors against both forms of the enzyme.[1][4]

Hypothetical Signaling Pathway of Protein Kinase X (PKX)

The following diagram illustrates a hypothetical signaling cascade involving PKX. In this pathway, an upstream kinase (Upstream Kinase) phosphorylates and activates PKX upon receiving an external signal. Activated PKX then phosphorylates a downstream substrate (Substrate Protein), leading to a specific cellular response. Characterizing mutations like A269A is crucial for understanding how they might disrupt this cascade.

References

Application Notes and Protocols for High-Throughput Screening of mTOR Inhibitors Using Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, metabolic disorders, and autoimmune diseases. Consequently, mTOR has emerged as a significant target for drug discovery. Rapamycin is a potent and specific allosteric inhibitor of mTOR complex 1 (mTORC1).[1][3][4] High-throughput screening (HTS) assays are fundamental tools for identifying and characterizing novel mTOR inhibitors. This document provides detailed application notes and protocols for the use of Rapamycin in various HTS formats.

Mechanism of Action